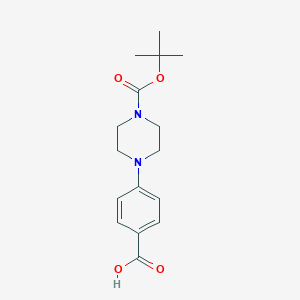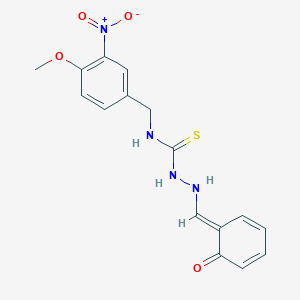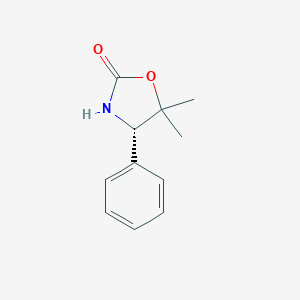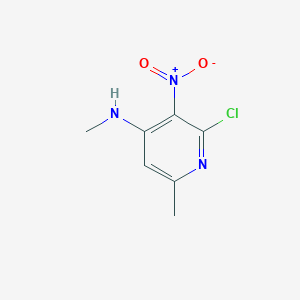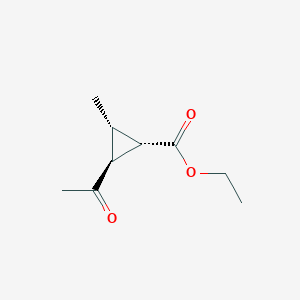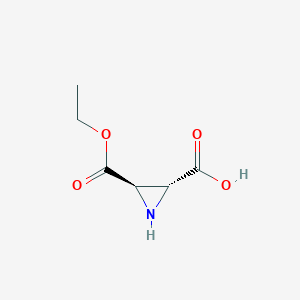
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid, also known as ECAC, is a chemical compound that belongs to the class of aziridine carboxylic acids. It is a chiral molecule with two stereocenters, and its molecular formula is C7H11NO4. ECAC has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid is not fully understood. However, it is believed that (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and cell cycle arrest in cancer cells, and (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid may exert its anti-tumor activity through a similar mechanism.
Efectos Bioquímicos Y Fisiológicos
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in lab experiments is its high enantioselectivity, which makes it a useful chiral building block in the synthesis of biologically active compounds. Another advantage of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. However, one of the limitations of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in lab experiments is its relatively high cost, which may limit its widespread use.
Direcciones Futuras
There are several future directions for the study of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. One direction is the development of more efficient and cost-effective synthesis methods for (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. Another direction is the investigation of the mechanism of action of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid, which may lead to the development of more effective anti-tumor agents. Additionally, the development of new applications for (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in materials science and organic synthesis may lead to the discovery of new chiral compounds with potential applications in various fields.
Métodos De Síntesis
The synthesis of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid can be achieved through several methods, including the reaction of ethyl diazoacetate with chiral N-Boc-aziridine, the reaction of ethyl acetoacetate with N-Boc-aziridine, and the reaction of ethyl chloroformate with chiral N-Boc-aziridine. Among these methods, the reaction of ethyl diazoacetate with chiral N-Boc-aziridine is the most commonly used method for the synthesis of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. This method involves the use of a copper catalyst and a chiral ligand to achieve high enantioselectivity.
Aplicaciones Científicas De Investigación
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds. In materials science, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been used as a chiral auxiliary in the synthesis of chiral polymers with potential applications in drug delivery and catalysis. In organic synthesis, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been used as a chiral reagent in the synthesis of various chiral compounds.
Propiedades
Número CAS |
167933-78-0 |
|---|---|
Nombre del producto |
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)4-3(7-4)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
Clave InChI |
DIDDEKQOGOEWTH-QWWZWVQMSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](N1)C(=O)O |
SMILES |
CCOC(=O)C1C(N1)C(=O)O |
SMILES canónico |
CCOC(=O)C1C(N1)C(=O)O |
Sinónimos |
2,3-Aziridinedicarboxylicacid,monoethylester,(2R,3R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



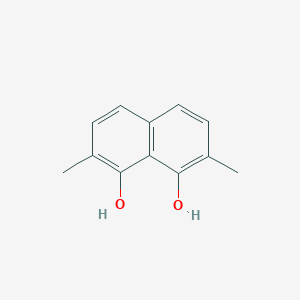

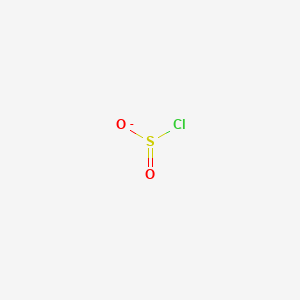
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

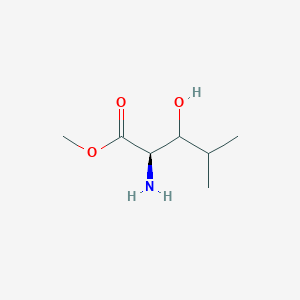
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
